molecular formula C22H15ClO2S B2886097 (4-Chlorophenyl){3-[(phenylsulfanyl)methyl]-1-benzofuran-2-yl}methanone CAS No. 338411-42-0

(4-Chlorophenyl){3-[(phenylsulfanyl)methyl]-1-benzofuran-2-yl}methanone

Cat. No.: B2886097
CAS No.: 338411-42-0
M. Wt: 378.87
InChI Key: RQHFJJPCVJUFAQ-UHFFFAOYSA-N
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Description

(4-Chlorophenyl){3-[(phenylsulfanyl)methyl]-1-benzofuran-2-yl}methanone (CAS: 338411-42-0) is a benzofuran-based methanone derivative characterized by a 4-chlorophenyl ketone group at position 2 of the benzofuran ring and a phenylsulfanyl methyl substituent at position 2. The phenylsulfanyl group introduces sulfur-based reactivity, which may influence its electronic properties and binding interactions in biological systems .

Properties

IUPAC Name

(4-chlorophenyl)-[3-(phenylsulfanylmethyl)-1-benzofuran-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClO2S/c23-16-12-10-15(11-13-16)21(24)22-19(14-26-17-6-2-1-3-7-17)18-8-4-5-9-20(18)25-22/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQHFJJPCVJUFAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-Chlorophenyl){3-[(phenylsulfanyl)methyl]-1-benzofuran-2-yl}methanone , with the CAS number 338411-42-0, is a benzofuran derivative that has garnered attention for its potential biological activities. This article explores its biological activity through various studies, highlighting its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C22H15ClO2S
  • Molecular Weight : 378.87 g/mol
  • CAS Number : 338411-42-0

The compound features a benzofuran core substituted with a chlorophenyl group and a phenylsulfanyl methyl moiety, which may contribute to its biological properties.

Biological Activity Overview

Research indicates that benzofuran derivatives exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and antiviral effects. The specific compound has been studied for its interactions with various biological targets.

Antiviral Activity

Recent studies have highlighted the antiviral properties of benzofuran derivatives against viruses such as Hepatitis C. For instance, molecular docking studies suggest that compounds with similar structures exhibit significant binding affinities to the HCV NS5B RNA-dependent RNA polymerase, indicating potential as antiviral agents .

Anticancer Potential

Benzofuran derivatives have also shown promise in anticancer research. The compound's structural features allow it to interact with multiple cellular pathways involved in cancer progression. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, although specific data on this compound is limited.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in viral replication and cancer cell metabolism.
  • Modulation of Signaling Pathways : The compound may affect signaling pathways related to cell growth and apoptosis.

Case Studies and Research Findings

StudyFindings
Molecular Docking Study Demonstrated significant binding affinity to HCV NS5B enzyme, suggesting potential as an antiviral agent .
In Vitro Anticancer Studies Showed inhibition of proliferation in various cancer cell lines; further studies required for specific activity .
ADMET Profiling Preliminary assessments indicate favorable drug-likeness properties, supporting further development as a therapeutic candidate .

Future Directions

Further research is needed to fully elucidate the biological activity of this compound. Future studies should focus on:

  • In Vivo Studies : To confirm efficacy and safety in animal models.
  • Mechanistic Studies : To better understand the pathways affected by this compound.
  • Clinical Trials : To evaluate therapeutic potential in humans.

Comparison with Similar Compounds

(a) Sulfinyl vs. Sulfanyl Substituents

  • (4-Chlorophenyl)(3-{[(2-chlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)methanone (CAS: 338424-32-1): Key Difference: The sulfinyl (-SO-) group replaces the sulfanyl (-S-) group in the target compound.
  • 3-(4-Chlorophenylsulfinyl)-2,4,6-trimethyl-1-benzofuran :

    • Key Difference : Additional methyl groups at positions 2, 4, and 6 on the benzofuran ring.
    • Impact : Methyl substitutions enhance lipophilicity and may improve membrane permeability. This compound has demonstrated antifungal and antimicrobial activities, suggesting that structural modifications on the benzofuran ring can modulate pharmacological profiles .

(b) Trifluoromethyl-Substituted Analogs

  • Phenyl[3-(([3-(trifluoromethyl)phenyl]sulfanyl)methyl)-1-benzofuran-2-yl]methanone (CAS: 338423-80-6): Key Difference: A trifluoromethyl (-CF₃) group replaces the chlorine on the phenylsulfanyl moiety. Its predicted density (1.37 g/cm³) and boiling point (538.1°C) reflect higher molecular weight (412.42 g/mol) and stability compared to the target compound .

Halogen-Substituted Methanones

(a) Chlorophenyl vs. Fluorophenyl Variants

  • 1-(4-Chloro-3-fluorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone: Key Difference: A fluorine atom is introduced at the meta position of the chlorophenyl group, and the benzofuran core is replaced with an isoquinoline system. Impact: Fluorine’s small size and high electronegativity can fine-tune electronic effects and bioavailability. The isoquinoline moiety may confer distinct binding modes in biological targets .

(b) Impurities and Retention Time Data

Table 1 from highlights structurally related impurities of fenofibrate derivatives, providing insights into how substituents affect chromatographic behavior:

Compound Name Relative Retention Time (%)
(4-Chlorophenyl)(4-hydroxyphenyl)methanone 0.34
Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methyl-propanoate 0.80
  • Observation : Hydroxyl and ester groups significantly reduce retention times compared to bulkier substituents (e.g., isopropyl groups at 0.85%). This suggests that the target compound’s phenylsulfanyl group may intermediate retention behavior .

Piperazinyl-Modified Analogs

  • (4-Chlorophenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone (CAS: 898788-64-2): Key Difference: A piperazinylmethyl group replaces the benzofuran-sulfanyl system. Impact: The basic piperazine nitrogen enhances water solubility and may improve pharmacokinetic properties. Such modifications are common in drug design to optimize absorption and distribution .

Research Findings and Implications

  • Pharmacological Potential: Benzofuran derivatives with sulfur substituents (e.g., sulfanyl, sulfinyl) show broad antifungal, antimicrobial, and antitumor activities . The target compound’s phenylsulfanyl group may offer a balance between reactivity and stability for therapeutic applications.
  • Structure-Activity Relationships (SAR) :
    • Electron-withdrawing groups (e.g., CF₃) enhance thermal stability and target affinity .
    • Methyl groups on the benzofuran ring improve lipophilicity, favoring membrane penetration .

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